N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted with a 7-carboxamide group. Key structural features include:
- 3-methoxyphenyl group: Introduces electron-donating effects, which may modulate electronic properties and solubility.
- Carboxamide moiety: Likely improves metabolic stability compared to ester analogs.
Quinazoline derivatives are widely studied for biological activities, including enzyme inhibition (e.g., soluble epoxide hydrolase inhibitors) .
Properties
Molecular Formula |
C23H18ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-30-17-5-3-4-16(12-17)27-13-25-20-10-14(6-8-18(20)23(27)29)22(28)26-15-7-9-21(31-2)19(24)11-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
QIBDVUZSDCYUJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials are usually substituted anilines and anthranilic acids, which undergo cyclization and subsequent functional group modifications. Common reagents include chlorinating agents, methoxylating agents, and coupling reagents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors where the reactions are optimized for yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl group may enhance lipophilicity and steric hindrance compared to the phenyl group in Compound 8 .
Functional Group Modifications: The 7-carboxamide in the target compound and G858-0245 likely improves metabolic stability over the methyl ester in Compound 8 .
Physicochemical and Functional Properties
Thermal Stability :
Bioactivity Inference :
- Compound 8’s thioether group may confer redox activity, whereas the target compound’s chloro and methoxy groups could optimize binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a compound belonging to the quinazoline class, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 461.93 g/mol. It features a complex structure that includes a quinazoline ring, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5O4 |
| Molecular Weight | 461.93 g/mol |
| LogP | 2.0207 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 10 |
| Polar Surface Area | 84.738 |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study:
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Research Findings:
In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. The compound's ability to modulate enzyme activity may contribute to its therapeutic effects.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition: The quinazoline scaffold is known for its ability to inhibit various kinases, which play crucial roles in cell signaling pathways related to growth and survival.
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways.
- Antibacterial Action: The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
